molecular formula C9H9N3 B052862 5-Amino-1-phenylpyrazole CAS No. 826-85-7

5-Amino-1-phenylpyrazole

Cat. No. B052862
CAS RN: 826-85-7
M. Wt: 159.19 g/mol
InChI Key: ZVNYYNAAEVZNDW-UHFFFAOYSA-N
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Description

5-Amino-1-phenylpyrazole is a versatile chemical compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound serves as a fundamental scaffold for the synthesis of numerous derivatives, offering broad applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 5-Amino-1-phenylpyrazole involves several chemical reactions, including the interaction of 3-phenyl-5-aminopyrazole with carbon disulfide, followed by in situ reactions with α-haloketones, leading to the formation of pyrazolo[3,4-d]thiazole and pyrano[2,3-d]thiazole derivatives (Mohareb, Zohdi, & Wardakhan, 1995). Furthermore, propiolamidines serve as precursors for the synthesis of 5-N-Substituted Amino-1,3-diphenylpyrazoles, showcasing the compound's versatility in synthetic chemistry (Fujita, Endo, Aoyama, & Ichii, 1972).

Molecular Structure Analysis

X-ray and NMR studies reveal insights into the tautomerism and molecular structure of 5-Amino-1-phenylpyrazole derivatives. These analyses show the existence of different tautomers in solid-state and in solution, governed by N-H...N, O-H...N interactions, and N-H…π(arene) contacts, indicating a complex interplay of structural dynamics (Quiroga Puello et al., 1997).

Chemical Reactions and Properties

5-Amino-1-phenylpyrazole undergoes various chemical reactions, leading to the synthesis of novel compounds. For example, its reaction with carbon disulfide and subsequent in situ reactions with α-haloketones form the basis for synthesizing heterocycles and fused derivatives, demonstrating its reactivity and utility as a chemical intermediate (Mohareb, Zohdi, & Wardakhan, 1995).

Physical Properties Analysis

The physical properties of 5-Amino-1-phenylpyrazole and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The structure and tautomerism analysis provides insights into its solid-state behavior and solution dynamics, which are essential for designing compounds with desired physical characteristics (Quiroga Puello et al., 1997).

Chemical Properties Analysis

The chemical properties of 5-Amino-1-phenylpyrazole, including its reactivity, stability, and tautomerism, are pivotal for its applications in synthetic chemistry. The compound's ability to undergo various reactions and form stable structures under different conditions highlights its potential as a versatile chemical building block (Mohareb, Zohdi, & Wardakhan, 1995).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 5-Amino-1-phenylpyrazole is used in the synthesis of various heterocyclic compounds like pyrazolo[3,4-b]pyridines, which have applications as fluorescent brightening agents (Tagdiwala & Rangnekar, 2007).

  • Development of Anti-HIV Agents : This compound has been studied for its potential in creating novel anti-HIV agents. A structure-activity relationship study of phenylpyrazole derivatives, including 5-Amino-1-phenylpyrazole, led to the development of more potent derivatives for HIV treatment (Mizuhara et al., 2013).

  • Antibacterial Activity : Research has been conducted on the synthesis of new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles and their antibacterial activity. Some of these compounds were found to be as potent or more potent than commercial antibiotics (Aggarwal et al., 2006).

  • Inhibitors for 5-Lipoxygenase : A study identified 2-amino-4-aryl thiazole, a scaffold derived from 5-Amino-1-phenylpyrazole, as a potent 5-lipoxygenase inhibitor, which has implications in asthma and allergy treatment (Sinha et al., 2016).

  • Applications in Fluorescence Dyes : 5-Amino-1-phenylpyrazole has been utilized in the synthesis of new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, exhibiting high fluorescence quantum yields and good stability, useful in living cell imaging (Chen et al., 2012).

  • Cystic Fibrosis Treatment : Novel 5-aryl-3-phenylpyrazole derivatives, related to 5-Amino-1-phenylpyrazole, have been claimed for use as ATP-binding cassette regulators in the treatment of cystic fibrosis (Expert Opinion on Therapeutic Patents, 2005).

  • Corrosion Inhibition : Bipyrazolic compounds, which can be synthesized from 5-Amino-1-phenylpyrazole, have shown inhibitory effects on the corrosion of pure iron in acidic media, suggesting their use in corrosion prevention (Chetouani et al., 2005).

  • Tandem Decarboxylation/Diels–Alder Reaction : 5-Amino-1-phenyl-4-pyrazolecarboxylic acid, a derivative, has been used in a tandem decarboxylation/Diels–Alder reaction with 1,3,5-triazines, leading to the formation of pyrazolo[3,4-d]pyrimidines (Dang et al., 2001).

Safety And Hazards

5-Amino-1-phenylpyrazole is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYYNAAEVZNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231911
Record name Pyrazole, 5-amino-1-phenyl-
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-phenylpyrazole

CAS RN

826-85-7
Record name 1-Phenyl-1H-pyrazol-5-amine
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Record name Pyrazole, 5-amino-1-phenyl-
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Record name 5-Amino-1-phenylpyrazole
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Record name Pyrazole, 5-amino-1-phenyl-
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Record name 1-phenylpyrazol-5-ylamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Amino-4-carbethoxy-1-phenylpyrazole (1 eq.) was dissolved in 36% HCl solution (30 eq.) and the reaction mixture was stirred under reflux for overnight. The mixture was cooled, poured onto ice and made basic with NH4OH. The mixture was extracted with DCM (×3). The combined organic fractions were washed with brine, dried (Na2SO4), and the solvent was evaporated under reduced pressure to obtain the product as pale yellow oil in 94% yield. MS (ES+) C9H9N3 requires 159, found: 160 (M+H)+.
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Yield
94%

Synthesis routes and methods III

Procedure details

To a mixture consisting of 680 parts water, 216 parts of phenylhydrazine and 164 parts of 2-chloroacrylonitrile 220 parts of a 30% sodium hydroxide solution are added dropwise at room temperature. After six hours the reaction is completed. The resulting 1-phenyl-5-aminopyrazole is isolated from that phase which has been separated by the addition of sodium chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
Q Dang, Y Liu, Z Sun - Tetrahedron Letters, 2001 - Elsevier
… The dienophile, 5-amino-1-phenylpyrazole, was generated in situ via decarboxylation and immediately trapped by 1,3,5-triazines leading to 4,6-disubstituted 1-phenylpyrazolo[3,4-d]…
Number of citations: 27 www.sciencedirect.com
A Zheng, W Zhang, J Pan - Synthetic communications, 2006 - Taylor & Francis
… was added could the reaction of 5‐amino‐1‐phenylpyrazole‐4‐… that no reduction product 5‐amino‐1‐phenylpyrazole‐4‐… responsible for the formation of 5‐amino‐1‐phenylpyrazole‐4‐…
Number of citations: 24 www.tandfonline.com
Y Tominaga, N Yoshioka, RN Castle… - Journal of …, 1997 - Wiley Online Library
The reaction of 5‐amino‐1‐phenylpyrazole‐4‐carbonitriles 1a‐c with dimethyl acetylenedicarboxylate in the presence of potassium carbonate in dimethyl sulfoxide gave trimethyl …
Number of citations: 5 onlinelibrary.wiley.com
RJ Quinn, PJ Scammells - Australian Journal of Chemistry, 1991 - CSIRO Publishing
… l4#l5 5-Amino-1-phenylpyrazole-4-carbonitrile and potassium cyanate were stirred at 80" in … Reaction of trimethylsilyl isocyanate and 5-amino1-phenylpyrazole-4-carbonitrile in …
Number of citations: 3 www.publish.csiro.au
Z Karpas, C Tironi - Structural Chemistry, 1991 - Springer
… It was found that the mobility of protonated 5-amino-1-phenylpyrazole was higher than that of its 3- and 4-isomers. This was attributed to the fact that in the 5-isomer the preferred site of …
Number of citations: 7 link.springer.com
MM El-Enany, SEM El-Meligie… - Journal of Chemical …, 2010 - journals.sagepub.com
… In this work, 5-amino-1-phenylpyrazole (1) was reacted with … Reacting equimolar amounts of 5-amino-1-phenylpyrazole (1… (7) was fulfilled by reacting 5-amino-1-phenylpyrazole (1) with …
Number of citations: 8 journals.sagepub.com
RJ Quinn, PJ Scammells - Tetrahedron letters, 1991 - Elsevier
… Following the desulphurisation strategy3 we accomplished the synthesis of 5a in 28% yield from 5-amino- 1 -phenylpyrazole4-carbonitrile (la) via 2a, 3a and 4a.6 As this pathway …
Number of citations: 12 www.sciencedirect.com
MA Khan, BM Lynch - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
… 5-Amino-1-phenylpyrazole was a commercial sample (Aldrich Chemical Company) and … 5-Amino-1-phenylpyrazole (1.00 g) was dissolved in acetic anhydride (10 ml) and the solution …
Number of citations: 13 cdnsciencepub.com
M Abdel-Megid, MAA Awas, M Seada… - Indian J Chem …, 2008 - researchgate.net
… Motivated by these facts and as extension of our studies on azoles[5,6], the present investigation describes the use of 5-amino-1-phenylpyrazole -4-carbohydrazide (2) as a versatile …
Number of citations: 3 www.researchgate.net
J Chen, W Liu, J Ma, H Xu, J Wu, X Tang… - The Journal of …, 2012 - ACS Publications
… Different condensed products were obtained from compounds 5 and 6, and the potential reaction mechanism was studied using the reaction of 5 with 5-amino-1-phenylpyrazole (7a). …
Number of citations: 139 pubs.acs.org

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